6-Methyl-1-phenylnaphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29304-61-8 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-methyl-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14/c1-13-10-11-17-15(12-13)8-5-9-16(17)14-6-3-2-4-7-14/h2-12H,1H3 |
InChI Key |
DMAFERAFJWPOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methyl 1 Phenylnaphthalene and Its Functionalized Derivatives
Regioselective and Stereoselective Synthesis Strategies for the Core Structure
The precise placement of the methyl and phenyl groups on the naphthalene (B1677914) skeleton requires carefully designed synthetic strategies. Regioselectivity is paramount to avoid the formation of isomeric impurities, which are often difficult to separate.
Annulation, or ring-forming, reactions are a powerful tool for constructing the naphthalene system from simpler, acyclic or monocyclic precursors. These methods build the aromatic core and can simultaneously install required substituents in a controlled manner.
Lewis acid catalysis is frequently employed to promote the cyclization reactions that form the naphthalene ring. These catalysts activate substrates, often containing carbonyl and alkyne functionalities, facilitating intramolecular bond formation under milder conditions than traditional thermal methods. nih.govlookchem.com A variety of Lewis acids have been shown to be effective in promoting the synthesis of substituted naphthalenes. lookchem.comnih.govsorbonne-universite.frfigshare.com
One effective strategy involves the Lewis acid-promoted annulation of aryl acetaldehydes with alkynes. lookchem.com For the synthesis of a 6-methyl-1-phenylnaphthalene scaffold, this could involve the reaction of a (4-methylphenyl)acetaldehyde (B94764) derivative with phenylacetylene (B144264). Iron(III) chloride (FeCl₃) has been established as a simple, inexpensive, and versatile catalyst for such transformations, proceeding via a tandem coupling and cyclization where water is the only byproduct. lookchem.com Another approach utilizes a dual-catalyst system, for example, combining a Lewis acid with 3,4,5-trimethylphenol (B1220615) in a cascade reaction of donor-acceptor cyclopropanes to yield substituted naphthalenes. nih.govfigshare.com The choice of Lewis acid can be critical, with different acids sometimes leading to different product selectivities. researchgate.net For instance, boron trifluoride etherate (BF₃·OEt₂) has been successfully used in catalytic amounts (15 mol%) to drive cycloaromatization reactions to form functionalized naphthalenes in high yields. acs.org
| Lewis Acid Catalyst | Substrate Type | Key Finding | Reference |
| FeCl₃ | Aryl acetaldehydes and alkynes | Promotes efficient and regioselective benzannulation in a one-step process. | lookchem.com |
| BF₃·OEt₂ | Dihydronaphthyl derivatives | Catalytic amounts (15 mol%) are sufficient for efficient cycloaromatization. | acs.org |
| GaCl₃ | Aryl acetaldehydes and alkynes | Effective Lewis acid catalyst for tandem coupling and cyclization. | lookchem.com |
| TiCl₄ | Aryl acetaldehydes and alkynes | Another efficient Lewis acid for naphthalene construction via annulation. | lookchem.com |
| Cu(OTf)₂ | Vinylcyclopropenes | Catalyst choice can dramatically alter chemoselectivity, leading to indenes instead of naphthalenes in some cases. | researchgate.net |
Tandem (or cascade) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a highly efficient route to complex molecules like this compound. These sequences increase atom economy and reduce waste from multiple workup and purification steps. rsc.orgnih.govrsc.org
An example is the tandem photoenolization Diels-Alder (PEDA) reaction, which can be used to construct polycyclic naphthalene scaffolds. rsc.org For a target like this compound, a suitably substituted ortho-tolualdehyde derivative could serve as the diene precursor in a sequence involving a PEDA reaction and subsequent aromatization. rsc.org Another powerful tandem approach involves the reaction of 2-alkynylbenzonitriles with a Reformatsky reagent to produce 1-aminonaphthalene-2-carboxylates, which can be further functionalized. rsc.org This highlights how tandem strategies can build highly substituted naphthalene cores. Palladium-catalyzed tandem Heck/Suzuki coupling reactions have also been developed to dearomatively functionalize naphthalenes, creating complex spirocyclic systems in a highly regio- and diastereoselective manner. nih.gov
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing reliable methods for forming carbon-carbon bonds. For this compound, these reactions are ideal for creating the bond between the C1 position of the methylnaphthalene core and the phenyl ring.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for aryl-aryl bond formation. wikipedia.orgwikipedia.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly well-suited for this purpose. wikipedia.orgornl.govresearchgate.net The synthesis of 1-phenylnaphthalene (B165152) has been achieved with a 95% isolated yield via a modified Suzuki-Miyaura reaction, coupling 1-bromonaphthalene (B1665260) with phenylboronic acid. ornl.govresearchgate.net This methodology can be directly adapted to synthesize this compound by using 1-bromo-6-methylnaphthalene (B1594856) as the starting material. A variety of palladium catalysts and ligands can be employed to optimize the reaction. ornl.govthieme-connect.commdpi.com
| Reaction | Palladium Catalyst | Ligand | Base | Key Finding | Reference |
| Suzuki-Miyaura | Palladium(II) acetate | Tri-(o-tolyl)phosphine | Potassium carbonate | Efficient synthesis of 1-phenylnaphthalene in 95% yield. | ornl.govresearchgate.net |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine | Potassium carbonate | Effective for intramolecular coupling to form six-membered rings. | mdpi.com |
| Heck Reaction | Palladium(II) chloride | (none specified) | Potassium acetate | Original Mizoroki-Heck conditions for coupling iodobenzene (B50100) and styrene. | wikipedia.org |
The Heck reaction provides an alternative palladium-catalyzed route, typically coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org To form a 1-phenylnaphthalene structure, this could involve the reaction of 1-halonaphthalene with styrene. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a powerful method for creating substituted alkenes, which can then be aromatized if necessary. wikipedia.org
While palladium catalysis is dominant, copper-catalyzed reactions offer a more economical and sometimes uniquely reactive alternative for C-C bond formation. organic-chemistry.orgencyclopedia.pub Copper catalysts can promote the oxidative dimerization and cyclization of various substrates. For instance, the dimerization of phenylacetylene to yield 1-phenylnaphthalene can be achieved using copper-based catalytic systems. researchgate.net
Copper(I) has been shown to catalyze the oxidative Csp²-H bond activation on a 2-phenyl-naphthalene-1,3-diol, demonstrating copper's utility in functionalizing naphthalene rings under oxidative conditions with atmospheric oxygen. redalyc.orgscielo.org.mx Copper-catalyzed cascade reactions are also known, for example, in the synthesis of quinazolines, which involves sequential N-arylation and aerobic oxidation. organic-chemistry.org Such principles could be applied to the synthesis of functionalized naphthalenes, potentially through a copper-catalyzed cyclization of a precursor designed to form the this compound skeleton.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes through waste prevention, the use of safer solvents, and improved energy efficiency. pandawainstitute.com In the context of synthesizing 1-phenylnaphthalene derivatives, green approaches often involve the use of solid catalysts like zeolites or clays, which can replace hazardous acid catalysts and are often recyclable. researchgate.netimist.ma For instance, the Friedel-Crafts reaction, a key step in some synthetic routes, can be performed using solid acid catalysts to minimize waste. researchgate.net Microwave-assisted and ultrasonication-induced syntheses have also been explored for related lignan (B3055560) structures, demonstrating significant reductions in reaction time and energy consumption compared to conventional heating methods. researchgate.netresearchgate.net These techniques promote efficient energy transfer and can lead to higher yields and cleaner reactions. imist.ma
Synthesis of Positional Isomers and Related Analogues (e.g., 1-Methyl-8-phenylnaphthalene)
The synthesis of positional isomers, such as 1-Methyl-8-phenylnaphthalene, presents unique challenges due to steric hindrance between the substituents at the 1 and 8 (peri) positions. nih.gov This steric crowding influences the synthetic strategy and the properties of the final molecule. The synthesis of related 1,8-disubstituted naphthalenes has been accomplished through multi-step sequences. For example, the synthesis of 1-1′-naphthyl-8-phenylnaphthalene was achieved starting from 1-1′-naphthylbutadiene, highlighting a route involving cycloaddition and subsequent aromatization. rsc.org Another strategy involves the Suzuki cross-coupling reaction, where 1,8-dihalonaphthalenes can be reacted with appropriate boronic acids. This method has been used to prepare 1,8-diarylnaphthalenes, and could conceivably be adapted for 1-methyl-8-phenylnaphthalene by using a sequence of different coupling partners. researchgate.net The synthesis of these crowded molecules often requires careful optimization of reaction conditions to overcome the steric barrier. nih.gov
Rational Design of Precursors for Tailored this compound Architectures
The rational design of starting materials is crucial for synthesizing this compound derivatives with specific functionalities. The choice of precursor directly dictates the substitution pattern of the final product. One common and versatile strategy is the Suzuki-Miyaura cross-coupling reaction. researchgate.net By selecting a suitably substituted bromonaphthalene (e.g., a bromo-methylnaphthalene) and a substituted phenylboronic acid, a wide variety of tailored architectures can be assembled. For example, reacting 2-bromo-7-methylnaphthalene (B181319) with phenylboronic acid would yield 7-methyl-2-phenylnaphthalene, a positional isomer. To obtain the target 6-methyl-1-phenyl scaffold, a 1-halo-6-methylnaphthalene precursor would be required.
Other synthetic strategies that rely on precursor design include:
Benzannulation reactions , where substituted alkynes and benzaldehydes are cyclized to form the naphthalene core. The substituents on the final product are determined by those on the initial alkyne and aldehyde precursors. arkat-usa.org
Reactions of 2-bromomethylbenzophenones with dienophiles , which can produce substituted 1-phenylnaphthalene-2,3-dicarboxylic acid derivatives, offering another entry point to functionalized systems. researchgate.net
Tandem Michael addition and Dieckmann condensation of lithium enolates with methyl acrylates can be used to construct tetralone intermediates, which are precursors to partially hydrogenated phenylnaphthalenes. researchgate.net
Advanced Functionalization and Derivatization Strategies of the this compound Core
Once the core structure is synthesized, it can be further modified to introduce a range of functional groups, enabling the exploration of its chemical space.
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of halogen atoms onto the this compound core provides a versatile handle for further functionalization, primarily through cross-coupling reactions.
Halogenation: Bromination of naphthalene derivatives can be achieved using reagents like N-Bromosuccinimide (NBS) in solvents such as hexafluoroisopropanol (HFIP), which can offer high selectivity. scribd.com The position of halogenation on the naphthalene ring system is directed by the existing substituents. For naphthalene itself, electrophilic substitution like halogenation occurs readily, often without a Lewis acid catalyst, and predominantly at the α-position (1, 4, 5, or 8). uomustansiriyah.edu.iq
Cross-Coupling Reactions: A halogenated this compound can be coupled with a variety of partners.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with an organoboron reagent (e.g., arylboronic acid) and is tolerant of many functional groups. researchgate.netd-nb.info
Kumada-Tamao-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is effectively catalyzed by nickel complexes. rsc.orgmdpi.com
Hiyama Coupling: This involves the cross-coupling of organosilanes with organic halides, catalyzed by palladium. nih.gov
These reactions are fundamental for creating C-C bonds, allowing for the attachment of additional aryl, alkyl, or vinyl groups to the core structure.
Nitration and Reduction Pathways
The introduction of nitrogen-containing functional groups is a key derivatization strategy.
Nitration: The nitration of phenylnaphthalene systems typically occurs via electrophilic aromatic substitution using nitric acid, often in the presence of acetic acid or sulfuric acid. rsc.orgrsc.org The regioselectivity is governed by the directing effects of the phenyl and methyl groups already on the naphthalene core. For 2-phenylnaphthalene (B165426), nitration yields 1-nitro-2-phenylnaphthalene, demonstrating the strong directing effect to the adjacent α-position. rsc.org Further nitration can lead to dinitro derivatives. rsc.org
Reduction: The resulting nitro group can be readily reduced to a primary amine (-NH2). This transformation is a gateway to a wide array of further chemical modifications. Common reduction methods include:
Catalytic hydrogenation using catalysts like palladium or platinum.
The use of metals in acidic media, such as iron in acetic acid or tin/stannous chloride in hydrochloric acid. rsc.orgyoutube.com
Transfer hydrogenation using reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. unimi.it
Iron-catalyzed reductions using silanes as the reducing agent, which offer a chemoselective method that can tolerate other functional groups. rsc.org
The resulting amine can be further derivatized, for example, by conversion into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. uomustansiriyah.edu.iq
Introduction of Heteroatom-Containing Substituents
Beyond halogens and nitrogen, other heteroatoms like oxygen and sulfur can be incorporated to modify the properties of the this compound molecule.
Oxygen-Containing Groups: Hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups can be introduced. For example, demethylation of a methoxy-substituted phenylnaphthalene yields the corresponding naphthol (a hydroxy derivative). rsc.org Conversely, a hydroxyl group can be alkylated to an ether. The synthesis of 5-substituted-1-phenylnaphthalenes has shown that a hydroxymethyl group can be introduced by reducing a naphthaldehyde intermediate with sodium borohydride (NaBH4). nih.gov
Sulfur-Containing Groups: Sulfur can be introduced through various methods. For example, the synthesis of 1,8-bis(2-(methylthio)phenyl)naphthalene demonstrates the incorporation of methylthio (-SCH3) groups, starting from precursors containing this functionality. researchgate.net
These functionalization reactions significantly expand the range of accessible derivatives, allowing for the fine-tuning of the molecule's steric and electronic properties.
Formation of Polymeric or Oligomeric Structures Incorporating this compound Units
The direct polymerization or oligomerization of the unsubstituted this compound molecule is not a widely documented process in scientific literature. The inherent stability of the aromatic naphthalene and phenyl rings makes direct chain-growth polymerization challenging without the presence of reactive functional groups. However, the this compound scaffold serves as a valuable building block in polymer chemistry when appropriately functionalized. Researchers have successfully incorporated this and closely related phenylnaphthalene moieties into a variety of polymeric and oligomeric structures through several advanced synthetic methodologies. These strategies typically involve the introduction of polymerizable groups onto the phenylnaphthalene core, enabling its participation in various polymerization reactions.
The primary approaches to integrating phenylnaphthalene units into polymers involve either incorporating them into the main polymer backbone or attaching them as pendant side chains. These methods allow for the synthesis of materials with tailored electronic, optical, and thermal properties, leveraging the rigid and chromophoric nature of the phenylnaphthalene structure.
One significant area of research involves the creation of conjugated polymers for applications in organic electronics. In this context, functionalized phenylnaphthalene derivatives are used to construct polymers with extended π-systems. For instance, n-type conjugated polymers have been synthesized by incorporating phenylnaphthalenediimide (PNDI) as a novel building block. The synthesis of these polymers was achieved through side-chain engineering, where different alkyl groups were attached to the PNDI unit to modulate the polymer's properties. rsc.org The optical, electrochemical, and structural characteristics of polymers with 2-ethylhexyl, 2-butyloctyl, and 2-hexyldecyl side chains were investigated, demonstrating the tunability of the final material. rsc.org
Another successful strategy involves the synthesis of polythiophenes with pendant phenylnaphthalene groups. For example, a polythiophene derivative bearing a 2-phenylnaphthalene side group at the 3-position of the thiophene (B33073) ring has been synthesized. acs.orgcolab.ws The synthesis was accomplished starting from a 2,5-dibromothiophene (B18171) monomer functionalized with the phenylnaphthalene moiety. Two distinct polymerization techniques were employed: Yamamoto dehalogenative polycondensation and Ni-catalyzed chain-growth polymerization. acs.orgsemanticscholar.org The choice of polymerization method was found to significantly influence the properties of the resulting polymers. While the Yamamoto method yielded polymers with good solubility and liquid crystalline behavior, the Ni-catalyzed approach produced polymers with higher regioregularity and red-shifted absorption and emission spectra, although with poorer solubility. acs.orgsemanticscholar.org
The following table summarizes the findings from the synthesis of polythiophenes with phenylnaphthalene side chains:
| Polymerization Method | Monomer | Key Polymer Characteristics | Reference |
| Yamamoto Dehalogenative Polycondensation | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Good solubility, number-average molecular weights of 6300–8400 g/mol , enantiotropic liquid crystalline phases. | acs.org |
| Ni-catalyzed Chain-growth Polymerization | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Poor solubility, higher regioregularity, red-shifted absorption and emission spectra. | acs.orgsemanticscholar.org |
Furthermore, porous organic polymers have been constructed using naphthalene-based building blocks. A novel porous polyaminal-linked polymer based on naphthalene and melamine (B1676169) was synthesized through a one-pot polycondensation method. mdpi.comresearchgate.net This approach leads to hyper-cross-linked networks that are insoluble in common organic solvents. mdpi.com The introduction of the naphthalene unit into the polymer network was shown to enhance the material's porosity, which is beneficial for applications such as CO2 capture and heavy metal adsorption. mdpi.comresearchgate.net
In a different approach, polynaphthalenes with imine linkages have been prepared. The synthesis involved the oxidative polycondensation of Schiff base monomers derived from 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine and various aldehydes. researchgate.net The resulting polymers exhibited interesting optical, electrochemical, and thermal properties that could be tuned by altering the structure of the aldehyde comonomer. researchgate.net
The table below provides an overview of various polymeric structures incorporating naphthalene and phenylnaphthalene derivatives:
| Polymer Type | Monomers | Polymerization Method | Key Features | Reference |
| n-Type Conjugated Polymer | Phenylnaphthalenediimide (PNDI) derivatives | Stille Copolymerization | Tunable electronic properties based on side-chain engineering. | rsc.org |
| Polythiophene with Phenylnaphthalene Side Chain | 2,5-dibromo-3-(alkoxy-2-phenylnaphthalen-6-yl)thiophene | Yamamoto Polycondensation / Ni-catalyzed Polymerization | Liquid crystalline and semiconducting properties. | acs.orgcolab.wssemanticscholar.org |
| Porous Polyaminal Network | Naphthaldehyde and Melamine | One-pot Polycondensation | High porosity, CO2 and heavy metal uptake. | mdpi.comresearchgate.net |
| Poly(naphthalene-imine) | Schiff bases from a naphthalenediamine derivative and various aldehydes | Oxidative Polycondensation | Tunable optical and electrochemical properties. | researchgate.net |
| Poly-Naphthalene Sulphonate | Naphthalene, Sulfuric Acid, Formaldehyde | Sulfonation and Condensation | Used as a concrete superplasticizer. | ijcce.ac.ir |
While the direct formation of oligomers from this compound is not explicitly detailed, the cyclooligomerization of smaller unsaturated precursors can lead to the formation of substituted phenylnaphthalenes. For example, the ruthenium- and rhodium-porphyrin-catalyzed cyclooligomerization of arylethynes can produce 1-aryl-substituted naphthalenes. torvergata.it The reaction conditions, such as temperature and reactant concentrations, can influence the ratio of cyclodimerization (leading to phenylnaphthalenes) to cyclotrimerization products. torvergata.it
Sophisticated Spectroscopic Elucidation and Precision Structural Analysis of 6 Methyl 1 Phenylnaphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Landscape
NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within the 6-Methyl-1-phenylnaphthalene molecule.
Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Proximity Analysis
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) and phenyl rings resonate in the downfield region, while the methyl protons appear as a characteristic singlet in the upfield region. The specific chemical shifts and coupling constants provide information about the electronic distribution and the through-bond connectivity of the protons.
Two-dimensional (2D) NMR techniques provide a more comprehensive picture of the molecular structure by revealing correlations between different nuclei. ipb.pt
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks within the phenyl and naphthalene ring systems, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of ¹³C signals based on their attached protons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net This technique is instrumental in establishing the connectivity between the phenyl ring, the naphthalene core, and the methyl group. For instance, correlations would be expected between the methyl protons and the C6 carbon of the naphthalene ring, as well as between the protons of one ring and the carbons of the other at the point of their connection.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. ipb.pt This is particularly useful for determining the preferred conformation of the phenyl ring relative to the naphthalene plane. NOE cross-peaks between protons on the phenyl ring and protons on the naphthalene ring would indicate a twisted conformation, bringing these protons close in space.
A representative, though not specific to this compound, set of expected NMR data is presented below.
| Technique | Observed Correlations | Interpretation |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet) | Provides information on the electronic environment of protons. |
| ¹³C NMR | Aromatic carbons, Methyl carbon | Shows the number of unique carbon environments. |
| COSY | Cross-peaks between adjacent aromatic protons | Establishes the proton coupling network within each ring. |
| HSQC | Correlation peaks between directly bonded C-H pairs | Assigns carbon signals based on attached protons. |
| HMBC | Long-range correlations between methyl protons and naphthalene carbons; correlations between phenyl and naphthalene protons/carbons | Confirms the substitution pattern and connectivity of the molecular fragments. |
| NOESY | Cross-peaks between protons on the phenyl and naphthalene rings | Elucidates the through-space proximity and conformational preferences. |
Solid-State NMR for Packing and Dynamics
While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the packing arrangement and dynamics of this compound in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, revealing information about intermolecular interactions and molecular conformations in the solid phase. Polymorphism, if present, can also be identified through distinct ssNMR spectra for different crystalline forms.
Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization
Vibrational spectroscopy probes the various vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group and Skeletal Vibrations
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to different vibrational modes. upi.edu Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. vscht.cz The spectrum will also show characteristic C=C stretching vibrations within the aromatic rings in the 1600-1400 cm⁻¹ region. vscht.cz The presence of the methyl group will give rise to C-H stretching and bending vibrations. Skeletal vibrations of the fused naphthalene ring system and the phenyl group contribute to a complex fingerprint region, which is unique to the molecule. vscht.cz
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Methyl C-H Stretch | 2970 - 2850 |
| Aromatic C=C Stretch | 1600 - 1400 |
| Methyl C-H Bend | ~1460 and ~1375 |
| C-H Out-of-Plane Bending | 900 - 675 |
| Skeletal Vibrations | Fingerprint Region (< 1300) |
Raman Spectroscopy for Symmetrical Modes and Conjugation Effects
Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to non-polar, symmetric vibrations. nih.gov The Raman spectrum of this compound would be expected to show strong bands for the symmetric stretching modes of the aromatic rings. researchgate.net These modes are often weak or absent in the IR spectrum. The degree of conjugation between the phenyl and naphthalene rings can also influence the position and intensity of certain Raman bands. The spectrum is typically divided into the fingerprint region (up to 1800-2000 cm⁻¹) and a high wavenumber region. nih.gov
High-Resolution Mass Spectrometry for Isomeric Differentiation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum will have a mass-to-charge ratio (m/z) corresponding to the exact mass of the C₁₇H₁₄ isotope.
Electron impact (EI) ionization, a hard ionization technique, often leads to fragmentation of the molecular ion. acdlabs.com The fragmentation pattern provides valuable structural information. For polyaromatic hydrocarbons, the molecular ion is often very stable and thus the most abundant peak. researchgate.net Common fragmentation pathways for substituted naphthalenes may involve the loss of the methyl group (M-15) or other characteristic cleavages of the aromatic system. The fragmentation of the phenylnaphthalene system can lead to the formation of stable ions like the phenyl cation or naphthyl cation. researchgate.net The analysis of these fragment ions helps to confirm the presence and connectivity of the different structural motifs within the molecule.
| Ion | m/z (nominal) | Interpretation |
| [C₁₇H₁₄]⁺ | 218 | Molecular Ion (M⁺) |
| [C₁₆H₁₁]⁺ | 203 | Loss of a methyl group (M-15) |
| [C₁₀H₇]⁺ | 127 | Naphthyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Mass spectrometry is a fundamental tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods can be employed, each providing distinct and complementary data.
Electron Ionization (EI): As a hard ionization technique, EI typically bombards the analyte with high-energy electrons (70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation. For aromatic compounds like this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) or a hydrogen atom, and cleavage of the phenyl group.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and large molecules, but can also be applied to nonpolar compounds with appropriate solvent systems and additives. ucl.ac.be It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. wpmucdn.comnih.gov For PAHs, ESI may be coupled with post-column derivatization to enhance ionization efficiency. nih.gov
A comparative table of expected ions from EI and ESI is presented below.
| Ionization Method | Ion Type | Expected m/z | Description |
| EI | Molecular Ion (M⁺•) | 218 | Radical cation of the parent molecule. |
| Fragment Ion | 203 | Loss of a methyl radical (•CH₃). | |
| Fragment Ion | 141 | Loss of the phenyl group (C₆H₅). | |
| ESI | Protonated Molecule | 219 | [M+H]⁺ ion. |
| Adduct Ion | 241 | Sodium adduct [M+Na]⁺, common in ESI. |
Tandem Mass Spectrometry for Structural Elucidation
Tandem mass spectrometry (MS/MS) provides deeper structural insights by isolating a specific ion (a precursor ion) and inducing its fragmentation through collision-induced dissociation (CID). This technique is invaluable for differentiating isomers, a common challenge in the analysis of PAHs. acs.org
For this compound, the protonated molecule ([M+H]⁺ at m/z 219) would be selected as the precursor ion. The resulting product ion spectrum would reveal characteristic fragmentation patterns. The primary fragmentation would likely be the loss of neutral molecules such as methane (B114726) (CH₄) or benzene (B151609) (C₆H₆) from the protonated species. The fragmentation patterns observed in tandem MS are often distinct for different isomers, allowing for their unambiguous identification. acs.orgacs.org Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a particularly powerful method for analyzing complex mixtures of PAHs, offering high sensitivity and selectivity. nih.govoup.com
X-ray Crystallography for Absolute Structure and Solid-State Arrangement
X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. libretexts.orgmdpi.com It provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry and the interactions governing the crystal packing.
| Parameter | Expected Value/Range | Significance |
| Naphthalene Ring | Near Planar | Characteristic of aromatic systems. |
| Phenyl Ring | Near Planar | Characteristic of aromatic systems. |
| Torsion Angle (Naphthalene-Phenyl) | 50-70° | Defines the rotational orientation of the phenyl group relative to the naphthalene core. rsc.org |
| C-C Bond Lengths (Aromatic) | ~1.36-1.42 Å | Typical for sp²-hybridized carbon atoms in an aromatic system. rsc.org |
Analysis of Crystal Packing Motifs and Supramolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding)
The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. irb.hr For aromatic molecules like this compound, π-π stacking interactions are a dominant packing motif. rsc.orgnih.gov These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing significantly to the stability of the crystal structure. rsc.org The analysis of the crystal packing would reveal the specific geometry of these stacks (e.g., parallel-displaced or T-shaped) and the intermolecular distances, which are typically in the range of 3.3 to 3.8 Å. rsc.org
Given that this compound lacks strong hydrogen bond donors or acceptors (like -OH or -NH₂ groups), conventional hydrogen bonding is not expected to be a feature of its crystal structure. The supramolecular assembly will be primarily governed by van der Waals forces and the aforementioned π-π stacking interactions. rsc.orgmdpi.com
Advanced Optical Spectroscopy for Electronic Transitions and Photophysical Behavior
Optical spectroscopy techniques, particularly UV-Vis absorption, are used to probe the electronic structure of molecules. They provide information about the energy required to promote electrons from lower to higher energy molecular orbitals.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet region, arising from π-π* electronic transitions within the extended conjugated system of the phenylnaphthalene chromophore. researchgate.netijprajournal.com The spectrum of a substituted naphthalene is typically composed of several bands. dtu.dk The introduction of a phenyl group and a methyl group onto the naphthalene core influences the positions and intensities of these absorption bands. tandfonline.com
The spectrum is expected to show characteristic absorption maxima (λmax). Based on data for the parent compound, 1-phenylnaphthalene (B165152), the spectrum will likely feature intense bands corresponding to the La and Bb transitions, which are characteristic of the naphthalene system, but are perturbed by the phenyl substituent. researchgate.netdtu.dknist.gov The methyl group, acting as a weak electron-donating auxochrome, may cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted 1-phenylnaphthalene.
| Transition Type | Approximate λmax Region (nm) | Description |
| π → π | 220-250 nm | High-energy, high-intensity absorption band (analogous to the ¹Bₐ band in benzene). |
| π → π | 280-320 nm | Lower-energy absorption bands with fine vibrational structure, characteristic of the naphthalene moiety (analogous to the ¹Lₐ and ¹Lₑ bands). hw.ac.uk |
Steady-State and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. Consequently, it will not show a signal in circular dichroism (CD) spectroscopy.
For CD spectroscopy to be applicable, chiral derivatives of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center or by creating a structure with axial chirality. A search of the scientific literature did not reveal any reported synthesis or chiroptical studies of such chiral derivatives. Therefore, no data on the circular dichroism of chiral this compound derivatives is available to be presented or analyzed.
Quantum Chemical and Advanced Computational Investigations of 6 Methyl 1 Phenylnaphthalene
Density Functional Theory (DFT) for Ground State Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely used for its favorable balance of accuracy and computational cost, making it suitable for studying the ground state properties of medium to large organic molecules.
Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For 6-methyl-1-phenylnaphthalene, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.
A key structural feature of 1-phenylnaphthalene (B165152) derivatives is the torsional or dihedral angle between the phenyl and naphthalene (B1677914) rings. This angle is a result of the balance between two opposing effects: the steric repulsion between the hydrogen atoms at the ortho-position of the phenyl ring and the peri-position of the naphthalene ring, which favors a more twisted, non-planar conformation, and the π-conjugation between the two aromatic systems, which favors a planar structure.
Computational studies on the parent molecule, 1-phenylnaphthalene, have shown that the equilibrium torsion angle is non-planar, with reported values ranging from 50° to 70°. researchgate.net A similar conformational analysis for this compound would be performed by systematically rotating the phenyl ring relative to the naphthalene moiety and calculating the energy at each step. This process generates a potential energy surface, from which the most stable conformer (the global minimum) and the energy barriers to rotation can be identified. The presence of the methyl group at the 6-position is expected to have a minor electronic influence on the torsional barrier compared to the dominant steric interaction at the 1-position.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. wikipedia.org A smaller gap generally indicates higher reactivity and suggests that the molecule will absorb light at longer wavelengths. youtube.com
For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The HOMO is expected to be a π-orbital delocalized across both the naphthalene and phenyl rings, while the LUMO will be a corresponding π*-antibonding orbital. The HOMO-LUMO gap can be tuned by substituents; the electron-donating methyl group at the 6-position would be expected to slightly raise the HOMO energy, potentially leading to a small reduction in the energy gap compared to 1-phenylnaphthalene. Studies on naphthalene have shown a HOMO-LUMO gap of around 4.75 eV, calculated at the DFT/aug-cc-pVQZ level. samipubco.com
Table 1: Illustrative Frontier Orbital Energies for Related Aromatic Compounds This table presents typical values for related compounds to illustrate the expected range for this compound.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| Benzene (B151609) | B3LYP/6-311G(d,p) | -6.75 | -0.21 | 6.54 |
Data sourced from reference samipubco.com and general computational chemistry databases.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a 3D visualization of the electrostatic potential on the electron density surface.
Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be concentrated above and below the planes of the aromatic rings, characteristic of π-systems. nih.gov Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, typically found around the hydrogen atoms. The MEP analysis helps in identifying the most likely sites for intermolecular interactions and chemical reactions. mdpi.com
DFT calculations, combined with statistical mechanics, can be used to predict the thermodynamic properties of a molecule in the ideal gas state. nist.gov By calculating the vibrational frequencies from the optimized geometry, key thermodynamic parameters can be determined.
Standard Enthalpy of Formation (ΔHf°) : Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states.
Standard Entropy (S°) : A measure of the molecule's disorder, calculated from translational, rotational, and vibrational contributions.
Heat Capacity (Cv or Cp) : The amount of heat required to raise the temperature of the substance by a certain amount.
Thermodynamic studies have been performed on the related isomers 1-phenylnaphthalene and 2-phenylnaphthalene (B165426), combining experimental measurements with DFT calculations (using the B3LYP functional). nist.govacs.org These studies provide a robust basis for estimating the thermodynamic properties of this compound. The addition of a methyl group would lead to predictable changes in these parameters based on group contribution methods.
Table 2: Experimental Thermodynamic Data for Phenylnaphthalene Isomers at 298.15 K This table provides experimental data for closely related isomers, which serves as a benchmark for computational predictions for this compound.
| Property | 1-Phenylnaphthalene | 2-Phenylnaphthalene |
|---|---|---|
| Standard Molar Enthalpy of Formation (gas, kJ·mol⁻¹) | 239.5 | 233.1 |
| Standard Molar Entropy (gas, J·K⁻¹·mol⁻¹) | 422.99 | 425.46 |
Data sourced from reference nist.gov.
DFT calculations are a cornerstone in the validation and interpretation of experimental spectroscopic data.
NMR Chemical Shifts : Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (¹H and ¹³C) that can be directly compared with experimental NMR spectra. scispace.comrsc.org This is invaluable for assigning peaks in complex spectra and confirming the molecular structure. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly employed for this purpose.
Vibrational Frequencies : The calculation of harmonic vibrational frequencies corresponds to the fundamental modes of vibration in a molecule. acs.org These computed frequencies can be compared to experimental Infrared (IR) and Raman spectra. Although theoretical frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement through the use of empirical scaling factors. acs.orgrsc.org This analysis helps in assigning specific vibrational modes (e.g., C-H stretches, ring breathing modes) to the observed spectral bands.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a popular and effective method for studying the properties of electronic excited states. dntb.gov.ua
TD-DFT is used to calculate the vertical excitation energies, which correspond to the absorption of light by the molecule. These energies and their corresponding oscillator strengths can be used to simulate the UV-Vis absorption spectrum. For a molecule like this compound, the primary electronic transitions will be of the π → π* type, responsible for its absorption in the ultraviolet region. TD-DFT can predict the wavelength of maximum absorption (λmax) and provide insight into which molecular orbitals are involved in the electronic excitation. rsc.org By optimizing the geometry of the first excited state, it is also possible to calculate emission energies, providing information about the molecule's fluorescence properties.
Prediction of Absorption and Emission Spectra
The electronic absorption and emission spectra of aromatic compounds like this compound are predictable using Time-Dependent Density Functional Theory (TD-DFT). google.comjmaterenvironsci.com This method calculates the vertical excitation energies from the optimized ground state geometry to various excited states, which correspond to the absorption spectrum. joaquinbarroso.com To predict the emission (fluorescence) spectrum, the geometry of the first singlet excited state (S1) is optimized, and the energy of the transition back to the ground state is calculated. joaquinbarroso.com
For related diphenylnaphthalene (DPN) compounds, TD-DFT calculations have been performed at levels such as (TD)-B3LYP/6-31+G(d) to elucidate their photophysical properties. mdpi.com In a computational study of 1-phenylnaphthalene, the UV-Visible spectrum was calculated using the DFT-B3LYP/6-31G* method. researchgate.net These calculations typically provide the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths (f), which indicates the intensity of the transition. jmaterenvironsci.com For instance, TD-DFT calculations on similar aromatic systems have been used to simulate UV-VIS spectra, showing the nature of the electronic transitions, such as π-π* transitions, and the orbitals involved, like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net
Table 1: Representative TD-DFT Output for an Aromatic Molecule (Note: This is a generalized table format. Specific values for this compound are not available.)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.54 | 350 | 0.12 | HOMO -> LUMO |
| S2 | 3.98 | 311 | 0.05 | HOMO-1 -> LUMO |
| S3 | 4.25 | 292 | 0.45 | HOMO -> LUMO+1 |
Analysis of Excited State Geometries and Relaxation Pathways
Upon electronic excitation, the geometry of a molecule relaxes to a new equilibrium structure on the excited state potential energy surface (PES). arxiv.org Computational methods, particularly TD-DFT, are employed to optimize the geometry of excited states. joaquinbarroso.com This involves calculating the forces on the atoms in a given excited state and finding the minimum energy structure. nih.gov
For polyenes, a related class of conjugated molecules, studies have shown that adiabatic relaxation on the excited state leads to local geometrical defects and changes in bond lengths. arxiv.org In the case of 1-phenylnaphthalene, a key geometrical parameter is the dihedral angle between the phenyl and naphthalene rings, which has been computationally determined to be approximately 58-60° in the ground state. researchgate.net The analysis of the excited state geometry would reveal how this and other structural parameters change upon excitation. Understanding these changes is crucial for explaining the photophysical behavior of the molecule, as the relaxation pathway from the initial Franck-Condon region to the excited state minimum can influence fluorescence lifetimes and quantum yields. arxiv.org
Calculation of Dipole Moments and Polarizabilities (Linear and Non-Linear)
Calculations are typically performed for the ground state and can also be extended to excited states to understand how the electronic distribution changes upon excitation. The dipole moment is a vector quantity, and its magnitude is usually reported in Debye (D). libretexts.org For instance, in a study on metronidazole, the calculated dipole moment increased with the polarity of the solvent, highlighting the importance of environmental effects. For 1-methylnaphthalene, DFT calculations have been used to determine its frontier orbital energies. researchgate.net While specific values for this compound are not available, computational studies on similar aromatic molecules provide a reference for the expected range of these properties. epstem.netepstem.net
Table 2: Calculated Electronic Properties for a Representative Aromatic Molecule (Note: This is a generalized table format. Specific values for this compound are not available.)
| Property | Method | Basis Set | Calculated Value |
|---|---|---|---|
| Dipole Moment (μ) | B3LYP | 6-311+G(d,p) | 0.5 D |
| Mean Polarizability (α) | B3LYP | 6-311+G(d,p) | 250 a.u. |
| First Hyperpolarizability (β) | B3LYP | 6-311+G(d,p) | 300 a.u. |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and the influence of the solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation evolves over time. nih.gov
For a molecule like this compound, a key conformational degree of freedom is the torsion angle between the phenyl and naphthalene rings. researchgate.net MD simulations can reveal the potential energy surface associated with this rotation, identify low-energy conformers, and calculate the barriers to interconversion between them. nih.govnih.gov
Furthermore, by explicitly including solvent molecules in the simulation box, MD can provide detailed insights into solute-solvent interactions. frontiersin.org These simulations can elucidate the structure of the solvation shells around the molecule and quantify the solvation energy. frontiersin.org The choice of solvent can significantly impact reaction rates and conformational equilibria, an effect that can be studied computationally. chemrxiv.orgnumberanalytics.comnih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, including the synthesis of substituted naphthalenes. researchgate.net DFT calculations are widely used to map the potential energy surfaces of reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. rsc.orgacs.org
A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure is a key determinant of the reaction rate. scispace.com Computational methods can locate TS structures by searching for a first-order saddle point on the potential energy surface. ucsb.edu Once located, a frequency calculation is performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.org For the synthesis of phenylnaphthalenes, computational studies have explored various mechanistic pathways, identifying the structures and energies of the relevant transition states. researchgate.net
Insights into Reactivity and Selectivity via Computational Kinetics
Computational kinetics has emerged as a powerful tool for elucidating the complex reaction mechanisms, reactivity patterns, and selectivity observed in the chemical transformations of aromatic compounds. While specific computational kinetic studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood through computational investigations of closely related phenylnaphthalene systems. These studies provide a framework for predicting and interpreting the chemical behavior of this compound.
At its core, computational kinetics involves the use of quantum chemical calculations to map out the potential energy surface (PES) of a reaction. This map details the energy of the system as a function of the geometric arrangement of the atoms involved. Key features of the PES that are crucial for understanding reactivity and selectivity include the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.
The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be calculated using computational methods. According to transition state theory, the rate constant (k) of a reaction is exponentially dependent on the activation energy. Therefore, by comparing the activation energies for different possible reaction pathways, computational chemists can predict which reactions are more likely to occur and at what relative rates. This is fundamental to understanding both reactivity (how fast a compound reacts) and selectivity (which site of the molecule is most likely to react or which product is preferentially formed).
For a molecule like this compound, computational kinetics could be employed to investigate a variety of reactions, such as electrophilic aromatic substitution, oxidation, or radical reactions. The presence of the methyl group and the phenyl substituent on the naphthalene core introduces electronic and steric effects that influence the reactivity and selectivity. The methyl group is an electron-donating group, which generally activates the aromatic ring towards electrophilic attack. The phenyl group can also influence the electron distribution and sterically hinder certain positions.
A computational study on the reactivity of naphthyl cations with benzene provides analogous insights into the types of reaction intermediates and pathways that could be relevant for this compound. nih.govaip.org In this study, the formation of a protonated phenylnaphthalene intermediate was observed, followed by the elimination of smaller neutral fragments like a methyl radical. nih.govaip.org The energetics of such processes can be calculated to understand the feasibility and preferred pathways of the reaction.
For instance, in a hypothetical electrophilic substitution reaction on this compound, computational methods could be used to calculate the activation energies for the attack of an electrophile at each of the different available positions on the naphthalene and phenyl rings. The position with the lowest activation energy would be predicted as the most likely site of reaction, thus explaining the regioselectivity.
The following table illustrates the type of data that can be generated from computational kinetic studies, using the example of the reaction between the naphthyl cation (C10H7+) and benzene (C6H6), which leads to the formation of various products. While not specific to this compound, it demonstrates the quantitative insights that can be gained.
| Product Ion | Branching Ratio (%) |
| C16H12+ | 10 ± 3 |
| C16H11+ | 2 ± 1 |
| C16H10+ | 3 ± 1 |
| C15H10+ | 30 ± 5 |
| C13H9+ | 10 ± 2 |
| C11H9+ | 15 ± 3 |
| C9H7+ | 30 ± 5 |
| Data derived from experimental and theoretical studies on the reaction of naphthyl cations with benzene and is presented here for illustrative purposes. nih.gov |
Furthermore, computational studies can provide detailed geometric information about the transition states, offering a three-dimensional picture of how the reaction proceeds. This can be particularly useful in understanding stereoselectivity, where the formation of one stereoisomer is favored over another. For atropisomers based on the 1-phenylnaphthalene platform, computational modeling has been used to analyze the barriers to enantiomerization, which is crucial for the enantiospecific synthesis of these chiral molecules. acs.org
Reactivity Profiles and Mechanistic Pathways of 6 Methyl 1 Phenylnaphthalene
Electrophilic Aromatic Substitution (EAS) Reactions: Regioselectivity and Kinetics
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). pressbooks.pub The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. pressbooks.pubmasterorganicchemistry.com For naphthalene, attack at the C1 (α) position is generally favored over the C2 (β) position because the resulting arenium ion is more stabilized by resonance; the positive charge can be delocalized over the adjacent ring without disrupting its aromatic sextet. youtube.comdalalinstitute.com
In 6-Methyl-1-phenylnaphthalene, the regioselectivity of EAS is directed by the combined influence of the existing methyl and phenyl substituents.
Methyl Group (at C6): As an electron-donating group (EDG) via hyperconjugation and induction, the methyl group is an activating substituent. youtube.com It directs incoming electrophiles primarily to the ortho and para positions. For the C6 position, this would activate the C5 and C7 positions.
Phenyl Group (at C1): The phenyl group's effect is more complex. It can be weakly activating or deactivating and is an ortho, para-director. lkouniv.ac.in It directs incoming electrophiles to the ortho position (C2 and C8) and the para position (C4).
The ultimate outcome of an EAS reaction depends on the specific electrophile and reaction conditions (kinetic vs. thermodynamic control). acs.org Attack is most likely at the electronically enriched and sterically accessible positions of the more activated ring. Given that the phenyl group is at the more reactive α-position, substitution is likely to be directed by it. The C4 and C8 positions are strong candidates for substitution. Computational methods like RegioSQM can predict the most likely sites of substitution by calculating the proton affinities of the aromatic carbons. rsc.orgnih.gov
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Type | Directing Influence | Predicted Favored Positions for EAS |
|---|---|---|---|---|
| Phenyl | C1 | Weakly Activating/Deactivating | ortho, para | C2, C4, C8 |
| Methyl | C6 | Activating (EDG) | ortho, para | C5, C7 |
| Combined Effect | N/A | Activating | Complex Interplay | C4, C5, C8 (steric hindrance at C2, C7) |
Kinetically, the rate of EAS reactions on this compound is expected to be faster than on unsubstituted naphthalene due to the presence of the activating methyl group. However, the bulky phenyl group at C1 may introduce steric hindrance, potentially slowing the rate of attack at the adjacent C2 and C8 positions. uomustansiriyah.edu.iq
Oxidation Reactions and Degradation Mechanisms
The oxidation of substituted naphthalenes can lead to a variety of products, including naphthoquinones and products of ring cleavage. ias.ac.in The reaction outcome is highly dependent on the oxidant and reaction conditions. For 1-substituted naphthalenes, such as 1-phenylnaphthalene (B165152), oxidation can yield a mixture of substituted 1,4-naphthoquinones. ias.ac.in The oxidation of 1-phenylnaphthalene with peroxydisulfate (B1198043) in the presence of copper(II) ions has been shown to produce both 5-phenyl-1,4-naphthoquinone and 2-phenyl-1,4-naphthoquinone, the latter involving a 1,2-shift of the phenyl group, which suggests an electron transfer mechanism. ias.ac.in
For this compound, oxidation is expected to yield several products:
Formation of Naphthoquinones: Attack on the substituted ring could lead to methyl- and phenyl-substituted 1,4-naphthoquinones.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (naphthalenecarboxylic acid) or an aldehyde (naphthaldehyde). ias.ac.in
Oxidative Cleavage: Under harsh conditions, oxidative cleavage of the aromatic rings can occur, breaking the C=C bonds to form smaller carbonyl compounds, a process analogous to ozonolysis. nih.govorganic-chemistry.org A study on a related phenylnaphthalene derivative mentioned oxidative cleavage as a potential synthetic step. rice.edu
As a polycyclic aromatic hydrocarbon (PAH), this compound is subject to environmental degradation, primarily through microbial action. mdpi.compjoes.com Bacteria and fungi have evolved enzymatic pathways to use PAHs as a source of carbon and energy. nih.govfrontiersin.org
The primary mechanism for aerobic bacterial degradation involves the following steps:
Initial Oxidation: Dioxygenase enzymes attack the aromatic ring, incorporating both atoms of molecular oxygen to form a cis-dihydrodiol. frontiersin.org This initial step breaks the aromaticity of one of the rings.
Dehydrogenation: The cis-dihydrodiol is then oxidized by a dehydrogenase enzyme to form a diol intermediate. frontiersin.org
Ring Cleavage: The catecholic intermediate undergoes either ortho or meta cleavage, where another dioxygenase enzyme opens the aromatic ring.
Further Metabolism: The resulting aliphatic products are further metabolized through pathways like the Krebs cycle into carbon dioxide and water. mdpi.com
Fungi, particularly white-rot fungi, utilize extracellular ligninolytic enzymes like laccase and peroxidase to initiate PAH degradation. mdpi.com These enzymes generate radical cations from the PAH, which are more susceptible to further oxidation and breakdown into quinones. mdpi.com These quinones can then be mineralized by other microorganisms. mdpi.com The presence of substituents like the methyl and phenyl groups on this compound can influence the rate and regioselectivity of the initial enzymatic attack.
Nucleophilic Addition and Substitution Reactions on Activated Sites
Nucleophilic aromatic substitution (SNAr) is generally unfavorable for electron-rich systems like naphthalene. wikipedia.org This type of reaction typically requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). byjus.comlibretexts.org Since this compound contains an electron-donating methyl group and a phenyl group, it is not pre-activated for SNAr reactions.
However, nucleophilic attack on the naphthalene core can be achieved under different conditions:
Nucleophilic Addition: Strong nucleophiles, such as organolithium reagents, can add to the naphthalene ring, leading to a temporary loss of aromaticity (dearomatization). researchgate.net Subsequent reaction with an electrophile can yield substituted dihydronaphthalene derivatives. researchgate.net
Activation via Epoxidation: The naphthalene core can be enzymatically converted to an epoxide. These epoxides are highly reactive intermediates that can be readily opened by nucleophiles to yield trans-disubstituted dihydronaphthalene products. acs.org This biocatalytic approach represents a potential pathway for the functionalization of this compound.
Cycloaddition Reactions and Pericyclic Processes Involving the Naphthalene Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org The naphthalene ring system of this compound can potentially participate in several types of pericyclic reactions, although this requires overcoming the significant aromatic stabilization energy.
Cycloaddition Reactions: The naphthalene core can act as the 4π-electron component (diene) in a [4+2] cycloaddition, or Diels-Alder reaction. ebsco.com This would typically involve reaction across the C1-C4 or C5-C8 positions. However, such reactions are less common for naphthalene compared to benzene (B151609) because they result in a greater loss of resonance energy. The reaction is more likely to occur if the dienophile is highly reactive or if the reaction is performed intramolecularly.
Electrocyclic Reactions: These reactions involve the concerted cyclization of a conjugated π-system. ebsco.com While less common for the stable naphthalene core itself, substituted derivatives might undergo electrocyclic ring-opening or closing reactions under thermal or photochemical conditions, particularly if a polyene substituent is present.
Ene Reactions: An ene reaction involves the reaction of an alkene with an allylic hydrogen (the "ene") with another unsaturated compound (the "enophile"). libretexts.org This is a theoretical possibility if appropriate side chains are present on the this compound structure.
These reactions are generally not facile for unsubstituted naphthalene and would require specific substitution patterns or high-energy conditions (heat or light) to proceed for this compound.
Radical Reactions and Spin-Dependent Processes
The this compound molecule can participate in radical reactions at several sites:
Benzylic Position: The methyl group at C6 is a prime site for radical abstraction of a hydrogen atom to form a stabilized benzylic radical. This radical can then undergo further reactions, such as dimerization or reaction with other radical species.
Aromatic Rings: Radical addition to the aromatic naphthalene or phenyl rings can occur, though this is less common than substitution. Radical substitution, where a radical attacks the ring to displace another group (often hydrogen), can be facilitated by radical initiators. Studies on related systems have shown the formation of phenylnaphthalenes via radical pathways. iastate.edu
Spin-dependent processes are crucial in the photochemistry of aromatic molecules. Upon absorption of light, this compound will be promoted to an excited singlet state (S₁). From here, it can undergo intersystem crossing (ISC) to a triplet state (T₁). mdpi.com Substituents on the naphthalene core are known to significantly affect the lifetimes of higher triplet excited states and the rates of ISC. researchgate.net The presence of a radical species can also enhance ISC. acs.org These spin-dependent processes are fundamental to understanding the molecule's photophysical behavior and its potential role in photochemical reactions, where the triplet state often acts as the key reactive intermediate.
Photochemical Transformations and Photo-induced Reactivity
The photochemical behavior of this compound is expected to be dominated by intramolecular cyclization, a common reaction pathway for 1-phenylnaphthalene and its derivatives. This process, known as photocyclization, typically leads to the formation of fluoranthene-type structures.
Upon absorption of ultraviolet (UV) light, this compound is promoted to an electronically excited state. In this state, the molecule can undergo intramolecular cyclization through the formation of a new carbon-carbon bond between the phenyl ring and the naphthalene core. Subsequent hydrogen abstraction or elimination steps lead to the formation of a stable, planar aromatic system. Specifically, the irradiation of 1-substituted-phenyl-4-phenyl-1,3-butadienes is a known route to produce various substituted 1-phenylnaphthalenes. cdnsciencepub.comcdnsciencepub.com The photocyclization of these systems provides a foundation for predicting the reactivity of this compound.
The generally accepted mechanism for the photocyclization of 1-phenylnaphthalene involves the formation of a dihydrophenanthrene-like intermediate, which then aromatizes to yield the final product. cdnsciencepub.com In the case of this compound, this would lead to the formation of a methyl-substituted fluoranthene (B47539). The position of the methyl group on the resulting fluoranthene would depend on the regioselectivity of the cyclization step. Theoretical and experimental studies on the reaction of the phenyl radical with naphthalene have provided evidence for the formation of fluoranthene through a phenyl-addition/dehydrocyclization (PAC) pathway at high temperatures. uhmreactiondynamics.org This involves hydrogen abstraction from the ortho position of the phenyl group and the C8 position of the naphthalene moiety, followed by cyclization and aromatization. uhmreactiondynamics.org
While specific studies on the photocyclization of this compound are not extensively documented in the provided search results, the photochemical behavior of related compounds provides a strong basis for predicting its reactivity. For instance, the photocyclization of N-phenyl-1-naphthamides to benzo[i]phenanthridin-5(6H)-ones demonstrates the propensity of the 1-phenylnaphthalene scaffold to undergo such transformations. chemistryviews.org
Table 1: Examples of Photochemical Cyclization of Related Naphthalene Derivatives
| Starting Material | Product | Reaction Conditions | Reference |
| 1-p-substitutedphenyl-4-phenyl-1,3-butadienes | 1-p-substituted-phenylnaphthalenes and 7-substituted-1-phenylnaphthalenes | Irradiation in solution | cdnsciencepub.com |
| 1-m-substituted-phenyl-4-phenyl-1,3-butadienes | 1-m-substitutedphenylnaphthalenes, 6-substituted-1-phenylnaphthalenes, and 8-substituted-1-phenylnaphthalenes | Irradiation in solution | cdnsciencepub.com |
| N-Phenyl-1-naphthamides | Benzo[i]phenanthridin-5(6H)-ones | Purple light irradiation (405–410 nm) in DMSO | chemistryviews.org |
Catalyst-Mediated Reactions: Role of Metal Complexes and Organocatalysts
The reactivity of this compound can be significantly influenced and directed by the presence of catalysts, particularly metal complexes and, potentially, organocatalysts. These catalysts can facilitate a variety of transformations, including cross-coupling reactions, C-H functionalization, and asymmetric synthesis.
Metal Complex-Mediated Reactions:
Transition metal complexes, especially those of palladium and rhodium, are widely employed in the synthesis and functionalization of aromatic compounds. For this compound, these catalysts can be utilized to introduce additional functional groups or to construct more elaborate molecular architectures.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in promoting cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama couplings. nih.govnih.govacs.orgnobelprize.org These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to form the new C-C bond. nobelprize.org While direct C-H activation and subsequent annulation of this compound is a plausible transformation, the existing literature primarily focuses on the synthesis of the 1-phenylnaphthalene core itself via these methods. For instance, 1-phenylnaphthalene can be synthesized via the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides. nih.gov Furthermore, palladium-catalyzed tandem Suzuki-Miyaura and intramolecular C-H arylation reactions are used to synthesize fluoranthene derivatives from 1,8-diiodonaphthalene (B175167) and arylboronic acids. nih.govacs.org This suggests that derivatives of this compound bearing appropriate leaving groups could be employed in similar palladium-catalyzed transformations.
Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for a range of reactions, including C-H activation, annulation, and isomerization. rsc.orgnih.gov Rhodium-catalyzed oxidative coupling of N-acyl anilines with alkynes has been reported to produce substituted naphthalenes, with one supplementary document mentioning the synthesis of 6-Methyl-1,2,3,4-tetraphenylnaphthalene. rsc.org Rhodium porphyrins have also been shown to catalyze the cyclooligomerization of arylethynes to form 1-aryl-substituted naphthalenes. torvergata.it These examples highlight the potential of rhodium catalysts to mediate transformations involving the this compound scaffold.
Table 2: Examples of Metal-Catalyzed Reactions for the Synthesis of Related Naphthalene Derivatives
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| Hiyama Cross-Coupling | Pd catalyst | Aryltrifluorosilane and Aryl chloride | 1-Phenylnaphthalene | nih.gov |
| Tandem Suzuki–Miyaura/C–H Arylation | Pd(dppf)Cl₂ | 1,8-diiodonaphthalene and 4-fluorophenylboronic acid | 8-Fluorofluoranthene | nih.govacs.org |
| Oxidative Coupling | [Cp*RhCl₂]₂ / Cu(OAc)₂·H₂O | N-phenylpivalamide and diphenylacetylene | Substituted naphthalenes | rsc.org |
| Enantioselective Isomerization | Rhodium complex | meso-Oxabenzonorbornadienes | 1,2-Naphthalene oxides | nih.gov |
Organocatalyst-Mediated Reactions:
Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a metal-free alternative for a wide array of transformations, often with high enantioselectivity. mdpi.comuea.ac.uk While specific applications of organocatalysts to this compound are not detailed in the provided search results, the principles of organocatalysis suggest potential avenues for its functionalization.
Chiral organocatalysts, such as proline and its derivatives, are known to activate substrates through the formation of transient iminium or enamine ions. mdpi.com This mode of activation could potentially be applied to derivatives of this compound that possess suitable functional groups, such as aldehydes or ketones. For example, enantioselective synthesis of highly functionalized octahydro-6-oxo-1-phenylnaphthalene-2-carbaldehydes has been achieved via organocatalytic domino reactions. acs.orgacs.org This indicates the feasibility of employing organocatalysis for the asymmetric functionalization of the saturated carbocyclic rings of hydrogenated this compound derivatives. The development of such reactions would provide access to chiral, non-racemic compounds with potential applications in materials science and medicinal chemistry.
Advanced Structure Property Relationships in 6 Methyl 1 Phenylnaphthalene Analogues
Correlating Substituent Effects (Electronic and Steric) with Spectroscopic Signatures
The introduction of substituents to the 1-phenylnaphthalene (B165152) framework, such as the methyl group in 6-Methyl-1-phenylnaphthalene, induces notable changes in its spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and UV-Visible absorption spectra. These changes are a direct consequence of the electronic and steric effects exerted by the substituent.
Electronic Effects: The methyl group at the 6-position of the naphthalene (B1677914) core is an electron-donating group through induction and hyperconjugation. This increased electron density on the naphthalene ring system is expected to influence the chemical shifts of the aromatic protons and carbons in the NMR spectrum. Protons and carbons in proximity to the methyl group, as well as those at positions electronically coupled to the 6-position (ortho and para), would experience a shielding effect, resulting in upfield shifts (lower ppm values) compared to the unsubstituted 1-phenylnaphthalene.
Steric Effects: The steric bulk of the methyl group can influence the conformation of the molecule, particularly the dihedral angle between the phenyl and naphthalene rings. This can lead to through-space interactions that may be observable in the NMR spectrum, for instance, through the Nuclear Overhauser Effect (NOE).
In UV-Visible spectroscopy, the electron-donating nature of the methyl group is predicted to cause a bathochromic (red) shift in the absorption maxima. This is because the substituent raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and requiring lower energy (longer wavelength) light for electronic excitation.
Interactive Data Table: Predicted Substituent Effects on Spectroscopic Signatures
| Substituent at 6-position | Electronic Effect | Predicted NMR Shift (relative to H) | Predicted UV-Vis λmax Shift (relative to H) |
| -CH3 | Electron-donating | Upfield | Bathochromic (Red Shift) |
| -NO2 | Electron-withdrawing | Downfield | Hypsochromic (Blue Shift) |
| -OCH3 | Electron-donating (resonance) | Upfield | Bathochromic (Red Shift) |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Downfield (inductive dominates) | Minor Shift |
Relationship between Molecular Conformation and Photophysical Behavior
The photophysical properties of this compound analogues are intrinsically linked to their three-dimensional structure, particularly the rotational freedom of the phenyl group relative to the naphthalene core.
Impact of Phenyl Ring Rotation on Luminescence Characteristics
The dihedral angle between the phenyl and naphthalene rings is a critical determinant of the luminescence properties of these molecules. In the ground state, steric hindrance between the ortho-hydrogens of the phenyl ring and the peri-hydrogen of the naphthalene ring forces a non-planar conformation. Upon photoexcitation, the molecule may seek a more planar geometry to increase π-conjugation.
This rotational freedom provides a non-radiative decay pathway for the excited state. As the phenyl ring rotates, the excited state energy can be dissipated through vibrational and rotational motions, leading to a decrease in fluorescence quantum yield. The extent of this non-radiative decay is highly dependent on the viscosity of the medium. In rigid environments, such as frozen solvents or solid matrices, the rotation of the phenyl ring is hindered, which can lead to a significant enhancement of fluorescence intensity.
The methyl group at the 6-position is not expected to significantly alter the steric interactions governing the phenyl ring rotation around the C1-C1' bond. However, substituents at the 2'- or 6'-positions of the phenyl ring would introduce significant steric hindrance, further restricting rotation and potentially increasing the fluorescence quantum yield even in fluid solutions.
Interactive Data Table: Predicted Impact of Phenyl Ring Rotation on Luminescence
| Conditions | Phenyl Ring Rotation | Predicted Fluorescence Quantum Yield |
| Fluid Solution | Free | Low |
| Viscous/Rigid Matrix | Restricted | High |
| Bulky 2'-substituent | Restricted | High |
Solvatochromic Effects and Environment Sensitivity
Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which is a manifestation of the differential solvation of the ground and excited electronic states of the molecule. 1-Phenylnaphthalene and its derivatives are expected to exhibit solvatochromic behavior due to changes in their dipole moment upon excitation.
Upon absorption of light, there is a redistribution of electron density, leading to an excited state that is generally more polar than the ground state. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum compared to nonpolar solvents.
Interactive Data Table: Predicted Solvatochromic Effects on Emission
| Solvent Polarity | Ground State Solvation | Excited State Solvation | Predicted Emission λmax |
| Nonpolar (e.g., Hexane) | Weak | Weak | Shorter Wavelength |
| Polar Aprotic (e.g., Acetone) | Moderate | Strong | Intermediate Wavelength |
| Polar Protic (e.g., Ethanol) | Strong (H-bonding possible) | Very Strong | Longer Wavelength |
Influence of Isomerism on Reactivity and Photophysical Properties
The positional isomerism of the methyl group on the naphthalene core significantly impacts the electronic structure and, consequently, the reactivity and photophysical properties of methyl-phenylnaphthalenes. For instance, comparing this compound with a hypothetical 4-Methyl-1-phenylnaphthalene highlights these differences.
In 4-Methyl-1-phenylnaphthalene, the methyl group is in a peri position relative to the phenyl substituent. This would introduce significant steric hindrance, forcing a larger dihedral angle between the two aromatic systems. This steric clash would likely decrease the extent of π-conjugation between the rings, leading to a hypsochromic (blue) shift in the absorption and emission spectra compared to the 6-methyl isomer. The increased steric strain could also influence the chemical reactivity of the molecule, potentially making certain reactions at the peri positions more difficult.
In contrast, the 6-methyl substituent is located on the other fused ring of the naphthalene system, away from the phenyl group. This placement minimizes steric interactions with the phenyl ring, allowing for a conformation that is likely similar to the parent 1-phenylnaphthalene. The electronic effects of the methyl group would be the dominant factor influencing its photophysical properties.
Designing for Specific Optical and Electronic Responses (e.g., Non-Linear Optical (NLO) Properties)
The design of molecules with significant non-linear optical (NLO) properties often involves creating systems with a large change in dipole moment upon excitation, typically achieved through a donor-π-acceptor (D-π-A) architecture. The 1-phenylnaphthalene scaffold can serve as the π-conjugated bridge in such systems.
The first hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the molecular structure and the nature and position of the donor and acceptor groups. Computational chemistry methods, such as Density Functional Theory (DFT), are valuable tools for predicting the hyperpolarizability of designed molecules and guiding the synthesis of promising NLO materials.
Interactive Data Table: Design Strategy for NLO Properties
| Donor Position | Acceptor Position | Role of 6-Methyl Group | Predicted NLO Response (β) |
| 4'-phenyl | 4-naphthalene | Auxiliary Donor | High |
| 4'-phenyl | 5-naphthalene | Auxiliary Donor | High |
| None | None | Weak Donor | Low |
Explorations in Advanced Materials and Chemical Applications
Organic Electronic and Optoelectronic Materials
The exploration of novel organic molecules for electronic and optoelectronic applications is a burgeoning field of materials science. While specific experimental data on the electronic properties of 6-Methyl-1-phenylnaphthalene is limited in publicly accessible literature, we can infer its potential behavior by examining the characteristics of the parent compound, 1-phenylnaphthalene (B165152), and the general effects of methyl substitution on aromatic systems. The introduction of a methyl group can influence the electronic properties through inductive effects and by altering the molecular packing in the solid state, which in turn affects charge transport and luminescent properties.
Charge Transport Properties (theoretical and experimental principles)
The charge transport properties of an organic material are fundamentally governed by the degree of electronic coupling between adjacent molecules, which is dictated by their frontier molecular orbitals (HOMO and LUMO) and their spatial arrangement. For a molecule like this compound, charge transport would occur through a hopping mechanism, where charge carriers (holes or electrons) move between localized states on individual molecules.
Theoretical Principles: The efficiency of charge transport can be theoretically modeled by considering two key parameters: the reorganization energy (λ) and the transfer integral (t).
Reorganization Energy (λ): This represents the energy required for the geometry of a molecule to relax after it has accepted or donated a charge carrier. A lower reorganization energy is desirable for efficient charge transport as it indicates a smaller energetic barrier for the hopping process. The rigid, planar structure of the naphthalene (B1677914) and phenyl rings in this compound would suggest a relatively low reorganization energy, a favorable characteristic for charge transport. The addition of the methyl group is not expected to significantly increase the internal reorganization energy.
Transfer Integral (t): This parameter quantifies the electronic coupling between adjacent molecules and is highly sensitive to their intermolecular distance and orientation. A larger transfer integral, resulting from significant overlap of the π-orbitals of neighboring molecules, leads to more efficient charge transport. The presence of the methyl group on the naphthalene core could influence the solid-state packing of this compound molecules. Depending on the resulting crystalline or amorphous morphology, this could either enhance or hinder π-stacking, thereby affecting the transfer integral.
Experimental Principles: Experimentally, the charge carrier mobility of an organic material is often evaluated using techniques such as Time-of-Flight (TOF) measurements or by fabricating Organic Field-Effect Transistors (OFETs). In a TOF experiment, a thin film of the material is sandwiched between two electrodes. A laser pulse generates charge carriers, and their transit time across the film under an applied electric field is measured to determine mobility. In an OFET, the material is used as the active semiconductor layer, and its mobility is calculated from the transistor's current-voltage characteristics.
While no specific experimental mobility data for this compound has been found, studies on related phenylnaphthalene derivatives could provide insights. The molecular structure of this compound, with its extended π-conjugated system, suggests it would likely exhibit p-type (hole-transporting) behavior, which is common for many polycyclic aromatic hydrocarbons.
Luminescent Material Components (e.g., Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes)
The luminescent properties of this compound would be determined by its ability to absorb light and then re-emit it as fluorescence or phosphorescence. These properties are critical for applications in devices like Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes.
Organic Light-Emitting Diodes (OLEDs): In an OLED, charge carriers (holes and electrons) are injected from the anode and cathode, respectively, and they recombine in the emissive layer to form excitons. The radiative decay of these excitons produces light. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the emissive material.
The photophysical properties of the parent compound, 1-phenylnaphthalene, are expected to be similar to those of this compound. The methyl group is a weak auxochrome and would likely cause a small red-shift (a shift to longer wavelengths) in the absorption and emission spectra due to its electron-donating inductive effect. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, could also be influenced by the methyl group's effect on non-radiative decay pathways.
| Property | 1-Methylnaphthalene (for comparison) | Expected Influence on this compound |
| Excitation Peak | 281 nm aatbio.com | Slight red-shift |
| Emission Peak | 339 nm aatbio.com | Slight red-shift |
| Stokes Shift | 58 nm aatbio.com | Potentially similar |
Fluorescent Probes: Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or a change in their environment. The naphthalene moiety is a well-known fluorophore used in the design of fluorescent sensors. The phenyl and methyl substituents on the naphthalene core of this compound could be further functionalized to introduce specific recognition sites for analytes, making it a potential platform for the development of new fluorescent probes.
Organic Semiconductor Applications (theoretical principles)
The potential of this compound as an organic semiconductor is rooted in its aromatic structure, which allows for the delocalization of π-electrons. The performance of an organic semiconductor is largely dependent on its charge carrier mobility and its energy levels (HOMO and LUMO) relative to the work functions of the electrodes used in a device.
Theoretical Principles: The semiconducting properties of a material are defined by its band gap, which is the energy difference between the HOMO and LUMO levels. For organic molecules, this is often referred to as the HOMO-LUMO gap. This gap determines the energy of photons that can be absorbed or emitted and influences the material's charge transport characteristics.
HOMO and LUMO Levels: The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). These energy levels are crucial for determining the efficiency of charge injection from electrodes and for creating heterojunctions with other organic materials in multilayer devices. The electron-donating methyl group would be expected to slightly raise the HOMO level and potentially the LUMO level of this compound compared to 1-phenylnaphthalene.
Molecular Packing: As with charge transport, the arrangement of molecules in the solid state is critical for semiconductor performance. Crystalline domains with significant π-orbital overlap are generally desirable for achieving high charge carrier mobilities. The presence of the methyl group in this compound would influence its crystallization behavior and, consequently, its performance as a semiconductor.
High-Temperature Heat Transfer Fluids and Energy Storage Media
Phenylnaphthalenes have been investigated as potential high-temperature heat transfer fluids due to their thermal stability and favorable physical properties. While specific data for this compound is not available, studies on 1-phenylnaphthalene provide a strong basis for understanding its potential in these applications. The addition of a methyl group can influence properties such as viscosity, boiling point, and thermal stability.
Thermal Stability and Long-Term Performance (mechanistic studies)
The primary requirement for a high-temperature heat transfer fluid is its ability to withstand high operating temperatures without significant degradation over long periods.
Mechanistic Studies: Studies on 1-phenylnaphthalene have shown that it possesses good thermal stability up to around 400-450°C. ornl.govornl.gov Above these temperatures, isomerization to the more stable 2-phenylnaphthalene (B165426) can occur, and at even higher temperatures, decomposition can lead to the formation of other products. ornl.govornl.gov
The C-C bond linking the phenyl and naphthalene rings and the C-H bonds of the aromatic rings are the most likely sites for thermal cleavage at very high temperatures. The presence of a methyl group on the naphthalene ring introduces an additional potential reaction site. The benzylic C-H bonds of the methyl group are generally weaker than the aromatic C-H bonds and could be more susceptible to radical abstraction, potentially initiating decomposition pathways at slightly lower temperatures compared to the unsubstituted parent compound. However, alkylated naphthalenes are also known for their inherent thermal and thermo-oxidative stability due to the electron-rich naphthalene ring's ability to absorb and disperse energy.
Long-term performance is also affected by the formation of degradation products that can be more viscous or have higher melting points, potentially leading to fouling and blockages in heat transfer systems. unt.eduresearchgate.net
| Compound | Reported Thermal Stability | Potential Degradation Pathways |
| 1-Phenylnaphthalene | Stable up to ~400-450°C ornl.govornl.gov | Isomerization, Ring Scission, Polymerization |
| This compound | Not specifically reported; may be slightly lower than 1-phenylnaphthalene due to the methyl group. | Isomerization, Methyl group reactions, Ring Scission, Polymerization |
Heat Transfer Efficiency and Fluid Dynamics (theoretical and experimental principles)
The efficiency of a heat transfer fluid is determined by its thermophysical properties, including its heat capacity, thermal conductivity, viscosity, and density.
Theoretical and Experimental Principles:
Heat Capacity (Cp): This is the amount of heat required to raise the temperature of a substance by a given amount. A high heat capacity is desirable for a heat transfer fluid as it can store and transport more thermal energy. The heat capacity of this compound is expected to be slightly higher than that of 1-phenylnaphthalene due to the additional vibrational modes of the methyl group.
Thermal Conductivity (k): This measures the ability of a material to conduct heat. Higher thermal conductivity leads to more efficient heat transfer. The thermal conductivity of organic liquids is generally low, and the addition of a methyl group is unlikely to cause a significant change.
Viscosity (η): This is a measure of a fluid's resistance to flow. Low viscosity is crucial for efficient pumping and good fluid dynamics within a heat transfer system. The viscosity of this compound is likely to be slightly higher than that of 1-phenylnaphthalene.
Density (ρ): The density of the fluid is important for calculating mass flow rates and for understanding natural convection.
The following table presents some of the known properties of 1-phenylnaphthalene, which can serve as a baseline for estimating the properties of this compound.
| Property | Value for 1-Phenylnaphthalene | Expected Trend for this compound |
| Boiling Point | 324-325 °C | Higher |
| Density | 1.085 g/mL at 25 °C | Slightly lower |
| Viscosity | - | Slightly higher |
| Heat Capacity | - | Slightly higher |
Building Blocks for Complex Supramolecular Architectures and Frameworks
The unique structural characteristics of the this compound scaffold, featuring a rigid and extended π-system, make it a promising candidate for the construction of complex supramolecular architectures. The interplay of the naphthalene and phenyl rings offers opportunities for a variety of non-covalent interactions, which are fundamental to the formation of ordered assemblies.
These interactions can include:
π-π Stacking: The planar aromatic surfaces of the naphthalene and phenyl groups can engage in stacking interactions, which are crucial in organizing the molecules in the solid state.
CH-π Interactions: The methyl group and the aromatic C-H bonds can act as donors for interactions with the electron-rich π-faces of neighboring molecules.
The strategic placement of the methyl and phenyl substituents on the naphthalene core can influence the directionality and strength of these interactions, thereby guiding the self-assembly process towards specific architectures.
While specific examples of coordination polymers or Metal-Organic Frameworks (MOFs) incorporating this compound as a primary ligand are not extensively documented in publicly available research, the broader class of naphthalene-based ligands has been successfully employed in the construction of such materials. nih.govglobethesis.com These extended aromatic systems are valued for their rigidity and potential to create porous structures with interesting photophysical or catalytic properties. rsc.orgmdpi.com
Theoretically, this compound could be functionalized with coordinating groups, such as carboxylates or pyridyls, to serve as a linker in the synthesis of MOFs. The phenyl and methyl groups would act as steric modulators, influencing the resulting framework topology and pore environment. The bulky nature of the phenyl group could lead to the formation of larger cavities within the framework compared to simpler naphthalene-based linkers. nih.gov
Table 1: Potential Functional Groups for MOF Ligand Synthesis from a this compound Scaffold
| Functional Group | Potential Coordination Mode | Resulting Framework Characteristics |
| Carboxylic Acid | Bidentate, Monodentate | High thermal stability, potential for porosity |
| Pyridine | Monodentate | Directional coordination, potential for catalytic sites |
| Imidazole | Monodentate | Versatile coordination, potential for post-synthetic modification |
| Phosphonic Acid | Tridentate, Bidentate | Increased framework stability |
The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, reacting the functionalized this compound ligand with a suitable metal salt. rsc.org The choice of metal ion and reaction conditions would play a critical role in determining the final structure and properties of the material. nih.gov
The self-assembly of molecules like this compound in the crystalline state is governed by the principle of close packing and the optimization of intermolecular interactions. The final crystal structure represents a thermodynamic minimum, where attractive forces are maximized and repulsive forces are minimized. For phenylnaphthalene derivatives, π-π stacking is a dominant interaction guiding the assembly. thieme-connect.dersc.org
In the absence of strong directing groups like hydrogen bond donors or acceptors, the self-assembly of this compound would likely be driven by a combination of π-π stacking and van der Waals interactions. The presence of the methyl group could introduce a degree of steric hindrance, potentially leading to herringbone or other slipped-stacking arrangements rather than a perfectly co-facial π-stack.
In the amorphous state, the molecules lack long-range order. However, short-range ordering can still occur, driven by the same intermolecular forces. This can result in the formation of small, transient aggregates with some degree of local structure. The transition from an amorphous to a crystalline state would involve the overcoming of an energetic barrier to allow for the necessary molecular rearrangements into a more ordered lattice. The study of self-assembly for related naphthalene derivatives has shown that subtle changes in substitution can significantly impact the resulting supramolecular structure. researchgate.netresearchgate.net
Advanced Catalysis and Ligand Design Incorporating Naphthalene Scaffolds (theoretical considerations)
The rigid backbone and tunable electronic properties of the this compound scaffold make it an intriguing, though largely unexplored, platform for the design of advanced ligands for catalysis. By attaching coordinating moieties to this framework, it is theoretically possible to create ligands with specific steric and electronic profiles.
For instance, the introduction of a phosphine (B1218219) group onto the phenyl or naphthalene ring could yield a ligand suitable for cross-coupling reactions. The bulky nature of the this compound group could promote reductive elimination and stabilize low-coordinate metal centers, potentially leading to highly active catalysts. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors in various coupling reactions, indicating the potential utility of naphthalene-based structures in catalysis. nih.gov
The phenylnaphthalene core could also be incorporated into N-heterocyclic carbene (NHC) ligands. The steric bulk of the scaffold would be expected to influence the catalytic activity and selectivity of the resulting metal-NHC complexes. Furthermore, the extended π-system of the naphthalene core could engage in non-covalent interactions with substrates, potentially influencing the stereochemical outcome of a reaction.
Table 2: Theoretical Applications of this compound-based Ligands in Catalysis
| Ligand Type | Potential Catalytic Application | Theoretical Role of the Scaffold |
| Phosphine Ligand | Cross-coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Steric bulk to promote reductive elimination; electronic tuning |
| N-Heterocyclic Carbene (NHC) Ligand | Metathesis, C-H Activation | Steric control of the active site; stabilization of the metal center |
| Chiral Bidentate Ligand | Asymmetric Catalysis | Rigid backbone to enforce a specific chiral environment |
While these applications are speculative, they are grounded in the established principles of ligand design and the known properties of related aromatic scaffolds in catalysis. researchgate.net
Application in Advanced Solvent Systems and Reaction Media (e.g., use in ionic liquid contexts)
The potential application of this compound in advanced solvent systems is an area that remains to be explored. Its properties as a non-polar, aromatic hydrocarbon suggest it could function as a high-boiling point organic solvent for specific reactions.
In the context of ionic liquids (ILs), this compound is not a typical component. Ionic liquids are salts with low melting points, composed of a cation and an anion. nih.gov However, naphthalene-based structures can be incorporated into the cation or anion of an ionic liquid to impart specific properties. For example, ionic liquids with naphthalene sulfonate anions have been synthesized and investigated for their surfactant properties. frontiersin.orgresearchgate.net
Theoretically, a functionalized derivative of this compound could be used to create a novel ionic liquid. For instance, quaternization of a nitrogen-containing derivative could yield a cation, or sulfonation could produce an anion. The bulky and hydrophobic nature of the this compound group would likely result in an ionic liquid with low water solubility and potentially interesting phase behavior with other organic solvents. Such ionic liquids could find applications as specialized reaction media or in separation processes. nih.gov
Furthermore, this compound could potentially be used as a co-solvent with certain ionic liquids to modify the properties of the reaction medium, such as viscosity or solute solubility. The interactions between the aromatic scaffold of this compound and the ions of the IL could lead to unique solvent properties.
Future Research Directions and Emerging Opportunities for 6 Methyl 1 Phenylnaphthalene Studies
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of molecules like 6-Methyl-1-phenylnaphthalene. These computational approaches offer the potential to accelerate the discovery of new derivatives with tailored properties.
De Novo Design: Generative AI algorithms, including generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed for the de novo design of novel naphthalene-based molecules. nih.goveaspublisher.comfrontiersin.orgschrodinger.com By learning from vast datasets of existing chemical structures and their properties, these models can propose new molecules with optimized characteristics for specific applications. This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods in materials discovery. frontiersin.org
Property Prediction: Machine learning models, particularly deep learning architectures, are increasingly used for accurate prediction of various molecular properties. easpublisher.com For this compound and its analogues, these models can predict electronic properties (such as HOMO/LUMO levels and bandgaps), photophysical characteristics, and even their performance in specific devices. nih.gov Quantitative Structure-Property Relationship (QSPR) models, enhanced by machine learning, can establish robust correlations between the molecular structure of naphthalene (B1677914) derivatives and their functional properties. nih.gov This predictive capability allows for the rapid screening of virtual libraries of compounds, identifying the most promising candidates for synthesis and experimental validation. mdpi.com The development of specialized datasets for structurally related molecules, like chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), can further enhance the accuracy of these predictions. biorxiv.orgresearchgate.netresearchgate.net
| AI/ML Application | Description | Potential Impact on this compound Research |
| De Novo Design | Use of generative models (GANs, VAEs) to create novel molecular structures. nih.goveaspublisher.comfrontiersin.orgschrodinger.com | Rapid generation of new this compound derivatives with desired electronic and optical properties. |
| Property Prediction | Application of deep learning and QSPR models to forecast molecular characteristics. easpublisher.comnih.gov | Accelerated screening of virtual compound libraries to identify promising candidates for functional materials. |
| Inverse QSAR | Designing molecules to fit a desired activity or property profile. easpublisher.com | Targeted design of this compound derivatives for specific applications in electronics or photonics. |
Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency
Advancements in synthetic organic chemistry are crucial for unlocking the potential of this compound. The development of more efficient, selective, and sustainable synthetic routes is a key area of future research.
Advanced Catalytic Systems: The use of advanced catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis of this compound and its derivatives. Ruthenium-catalyzed C-H functionalization, for instance, offers a powerful tool for the direct introduction of functional groups onto the naphthalene core. rsc.org Furthermore, the application of ionic liquids as catalysts in continuous-flow microreaction systems presents an opportunity for the scalable and highly efficient production of alkylated naphthalenes. rsc.org The development of novel catalyst supports, such as naphthalene-based polymers, could also enhance the activity and stability of catalysts used in cross-coupling reactions. mdpi.com
| Synthetic Approach | Description | Potential Benefits |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single synthetic operation. researchgate.net | Increased efficiency, reduced waste, and simplified purification. |
| Ruthenium-Catalyzed C-H Functionalization | Direct activation and functionalization of carbon-hydrogen bonds. rsc.org | Atom-economic and regioselective synthesis of derivatives. |
| Continuous-Flow Microreaction Systems | Performing reactions in a continuous stream within a microreactor. rsc.org | Enhanced reaction control, improved safety, and scalability. |
| Novel Catalyst Supports | Utilizing materials like naphthalene-based polymers to immobilize catalysts. mdpi.com | Improved catalyst recovery, reusability, and stability. |
Development of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is essential for process optimization. The development and application of advanced in-situ spectroscopic techniques are critical in this regard.
Real-Time Analysis: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry allow for the real-time monitoring of chemical reactions. nih.govacs.org This provides valuable insights into the formation of intermediates, reaction pathways, and the influence of various reaction parameters. By continuously tracking the concentrations of reactants, intermediates, and products, researchers can gain a comprehensive understanding of the reaction dynamics. acs.org
| In-Situ Technique | Information Gained | Application in this compound Synthesis |
| FTIR Spectroscopy | Real-time tracking of functional group transformations. nih.govacs.org | Monitoring the progress of reactions and identifying key reaction intermediates. |
| Mass Spectrometry | Direct measurement of reactants, intermediates, and products in the reaction mixture. acs.org | Elucidating reaction pathways and kinetics. |
| Raman Spectroscopy | Probing molecular vibrations to identify species present in the reaction. wikipedia.orgspectroscopyonline.com | Characterizing catalyst-substrate interactions and monitoring catalyst stability. |
Theoretical Prediction and Experimental Verification of Unexplored Material Properties
The interplay between theoretical calculations and experimental validation is a powerful approach for discovering new materials with novel properties.
Computational Predictions: Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in predicting the electronic, optical, and structural properties of molecules like this compound. samipubco.comresearchgate.netescholarship.org These calculations can be used to screen for derivatives with desirable characteristics, such as specific bandgaps or charge transport properties, before they are synthesized. bohrium.comtandfonline.comresearchgate.net The use of high-throughput computational screening can significantly accelerate the identification of promising candidate materials.
Experimental Validation: The theoretical predictions must be corroborated by experimental measurements. mdpi.comresearchgate.netnih.gov The synthesis of the predicted compounds followed by thorough characterization of their properties is essential to validate the computational models. This iterative process of prediction and verification leads to a deeper understanding of structure-property relationships and the refinement of theoretical models for greater predictive accuracy. nih.gov
| Property | Theoretical Prediction Method | Experimental Verification Technique |
| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) samipubco.comresearchgate.netescholarship.org | Cyclic Voltammetry, UV-Vis Spectroscopy |
| Optical Properties (Absorption/Emission) | Time-Dependent DFT (TD-DFT) | UV-Vis and Fluorescence Spectroscopy |
| Charge Transport Mobility | Marcus Theory, Kinetic Monte Carlo Simulations | Time-of-Flight (TOF) measurements, Field-Effect Transistor (FET) characterization |
Design of Next-Generation Functional Materials Based on Substituted Naphthalene Scaffolds for Emerging Technologies
The unique properties of the naphthalene scaffold make it an attractive building block for the design of next-generation functional materials for a range of emerging technologies.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing systemic toxicity of 6-Methyl-1-phenylnaphthalene in animal models?
- Methodological Answer : Follow standardized protocols for inhalation, oral, or dermal exposure routes, as outlined in toxicological frameworks for methylnaphthalenes . Monitor systemic effects such as hepatic, renal, respiratory, and hematological outcomes (Table B-1, ). Use controlled dosing regimens and include sham-exposed groups to account for environmental confounders. For reproducibility, adhere to OECD or EPA guidelines for in vivo toxicology studies.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection can quantify purity, while X-ray crystallography or computational modeling (e.g., DFT) resolves stereochemical properties . Cross-validate results with reference standards from authoritative databases like NIST .
Q. How should researchers design dose-response studies to evaluate acute toxicity?
- Methodological Answer : Use a tiered approach:
Range-finding studies : Identify lethal doses (LD50) via OECD Test Guideline 422.
Subchronic exposure : Apply repeated dosing (28–90 days) to assess organ-specific effects .
Endpoint selection : Prioritize biomarkers like serum ALT/AST (liver) or BUN/creatinine (kidney) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?
- Methodological Answer :
Assay relevance : Compare in vitro models (e.g., hepatic HepG2 vs. primary hepatocytes) to in vivo metabolic conditions .
Toxicokinetic integration : Measure bioavailability and metabolite profiles (e.g., epoxide intermediates) using LC-MS/MS .
Bias evaluation : Apply risk-of-bias tools (Table C-6/C-7) to assess study reliability, focusing on exposure characterization and outcome detection .
Meta-analysis : Pool data using PRISMA guidelines, stratifying by study quality (e.g., high vs. low confidence ratings) .
Q. What methodologies mitigate risk of bias in existing toxicological studies on methyl-substituted naphthalenes?
- Methodological Answer :
- Risk-of-Bias Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate:
- Selection bias : Randomization of dose groups and allocation concealment .
- Performance bias : Blinding of personnel and subjects during experiments .
- Detection bias : Validate exposure characterization (e.g., analytical confirmation of dosing) .
- Exclude studies with "very low" confidence ratings (e.g., incomplete outcome data or unvalidated exposure metrics) .
Q. How can toxicokinetic data be integrated into mechanistic studies of this compound?
- Methodological Answer :
Compartmental modeling : Use software like GastroPlus to simulate absorption, distribution, and metabolism .
Isotope tracing : Employ ¹⁴C-labeled compounds to track metabolite formation in target organs .
Omics integration : Correlate toxicokinetic parameters with transcriptomic/proteomic data to identify pathways (e.g., CYP450-mediated bioactivation) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous datasets?
- Methodological Answer :
- Mixed-effects models : Account for inter-study variability and censored data (e.g., non-detects) .
- Benchmark dose (BMD) modeling : Use EPA’s BMDS software to derive toxicity thresholds .
- Sensitivity analysis : Test robustness by varying inclusion criteria (e.g., excluding high-bias studies) .
Q. How should researchers prioritize health outcomes when synthesizing evidence from fragmented datasets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
